2-((Dimethylamino)methyl)aniline

Coordination Chemistry Ligand Design Main-Group Metal Complexes

Standard anilines or meta/para isomers cannot replicate the N,N'-bidentate chelation of this ortho-substituted scaffold. This structural constraint is critical for researchers requiring stable five-membered metallacycles to stabilize low-valent main-group metals. - **Core application**: Synthesis of N,N'-chelated Group 14 tetrylenes (Ge, Sn, Pb) for small-molecule activation (H₂, NH₃, CO₂). - **Polymer chemistry**: Mg, Al, Zn complexes for controlled ring-opening polymerization of lactide and ε-caprolactone. - **Synthetic efficiency**: Built-in nucleophilic amine enables one-pot quinazolinone or amidine formation, reducing protection steps.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 1904-62-7
Cat. No. B158372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Dimethylamino)methyl)aniline
CAS1904-62-7
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=CC=C1N
InChIInChI=1S/C9H14N2/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7,10H2,1-2H3
InChIKeyXQWHZHODENELCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Dimethylamino)methyl)aniline (CAS 1904-62-7): Procurement-Ready Physicochemical and Structural Profile


2-((Dimethylamino)methyl)aniline (CAS 1904-62-7), also designated as 2-[(dimethylamino)methyl]aniline, is an ortho-substituted aniline derivative bearing a dimethylaminomethyl moiety, with molecular formula C9H14N2 and a molecular weight of 150.22 g/mol [1]. Its structure features a primary aromatic amine adjacent to a tertiary amine pendant arm, creating a hybrid N,N′-bidentate coordination environment distinct from simple anilines or non-chelating tertiary amines [2]. The compound exhibits a melting point of 36.00–38.00 °C, a boiling point of 232.1 ± 15.0 °C at 760 mmHg, a density of 1.013 g/cm³, and a LogP of 0.70 [1]. It is commercially available as a light yellow solid with purities typically ≥ 95–97% and requires storage at 0–8 °C due to air- and light-sensitivity .

Why 2-((Dimethylamino)methyl)aniline Cannot Be Readily Replaced by Positional Isomers or Simple Anilines


Scientific and industrial users seeking to substitute 2-((dimethylamino)methyl)aniline with generic aniline derivatives or positional isomers encounter a fundamental structural constraint: the compound's ortho-substitution pattern generates a hybrid amido-amino ligand framework capable of N,N′-chelation to main-group metals, forming stable five-membered metallacycles [1]. Positional isomers—such as 3-[(dimethylamino)methyl]aniline (meta) or 4-(dimethylaminomethyl)aniline (para)—lack the appropriate N-to-N bite distance and geometry required for chelation, functioning instead as monodentate or geometrically mismatched ligands, thereby altering complex stoichiometry, stability, and catalytic behavior . Additionally, unsubstituted aniline or simple N,N-dimethylaniline provides only a single coordination site, precluding the stabilization of lower oxidation states and the formation of the germylenes, stannylenes, and plumbylenes that this ligand uniquely supports [2]. The procurement decision therefore hinges on this chelation-dependent reactivity profile, which cannot be replicated by in-class analogs.

Quantitative Differentiation Evidence for 2-((Dimethylamino)methyl)aniline: Procurement-Relevant Comparative Data


Chelation Geometry: Ortho-Substitution Enables N,N′-Bidentate Coordination Versus Meta/Para Isomers

2-((Dimethylamino)methyl)aniline, by virtue of its ortho-substitution, forms a five-membered chelate ring upon deprotonation and metal coordination, with both the anilide nitrogen and the dimethylamino nitrogen engaging the metal center simultaneously [1]. In contrast, 3-[(dimethylamino)methyl]aniline (meta isomer) and 4-(dimethylaminomethyl)aniline (para isomer) exhibit N-to-N distances and spatial orientations incompatible with chelation; they coordinate solely via the aniline nitrogen, rendering them functionally monodentate ligands under equivalent conditions . This distinction is qualitative but architecturally definitive.

Coordination Chemistry Ligand Design Main-Group Metal Complexes

Metal Complexation Scope: Demonstrated Reactivity with Ge, Sn, and Pb Dichlorides to Form Heteroleptic Tetrylenes

Deprotonated 2-((dimethylamino)methyl)aniline reacts with germanium, tin, and lead dichlorides in 1:1 stoichiometry to yield heteroleptic germylenes, stannylenes, and plumbylenes of the type [2-(Me₂NCH₂)C₆H₄N]MCl (M = Ge, Sn, Pb) [1]. Notably, the plumbylene derivative is accessible only when the amide is substituted with a trimethylsilyl group; attempts using trimethyltin- or tri-n-butyltin-substituted anilines result in transmetalation products rather than the desired plumbylene [1]. Meta- and para-isomers do not yield analogous chelated tetrylenes due to the absence of chelation, and simple aniline produces only simple amido complexes without the intramolecular N→M stabilization [2].

Tetrylene Chemistry Main-Group Catalysis Organometallic Synthesis

Catalytic Application: Mg, Al, and Zn Complexes as Polymerization Catalysts for Biodegradable Polymers

Magnesium, aluminum, and zinc complexes bearing the deprotonated 2-((N,N-dimethylamino)methyl)aniline ligand have been investigated as catalysts for the preparation of biodegradable polymers, specifically in ring-opening polymerization (ROP) of cyclic esters [1]. The chelating amido-amino framework stabilizes the metal center while modulating Lewis acidity, a balance not achievable with monodentate aniline-derived ligands or with non-chelating dimethylaminoaromatics . While direct comparative catalytic activity data (e.g., turnover frequencies, polymer molecular weight control) against alternative ligand systems are not yet available in the open literature, the doctoral dissertation explicitly notes the intent to benchmark these complexes against commercial catalysts [1].

Polymerization Catalysis Biodegradable Polymers Main-Group Catalysis

Physical State and Storage Requirements: Procurement-Specification Differentiation

2-((Dimethylamino)methyl)aniline is supplied as a light yellow solid with a low melting point of 36–38 °C and requires refrigerated storage at 0–8 °C due to air- and light-sensitivity, with some vendors specifying inert atmosphere (argon) storage to prevent degradation . In contrast, 4-(dimethylaminomethyl)aniline (CAS 6406-74-2) is reported as a solid with different storage specifications, and 3-[(dimethylamino)methyl]aniline (CAS 27958-77-6) is a liquid at room temperature with distinct volatility and handling considerations . These physical-form differences directly impact procurement decisions for automated synthesis platforms, glovebox workflows, and long-term inventory management.

Chemical Handling Storage Stability Procurement Specifications

Commercial Purity Availability: Typical Procurement Specifications

Commercial availability of 2-((dimethylamino)methyl)aniline is concentrated at ≥ 95–97% purity (assay) across major suppliers including ChemImpex, Fluorochem, abcr, and Apollo Scientific . By comparison, the para-isomer 4-(dimethylaminomethyl)aniline (CAS 6406-74-2) is typically offered at 95–98% purity, while the meta-isomer (CAS 27958-77-6) is less widely stocked and often available only in smaller quantities at 97% specification [1]. This narrower supply chain and purity profile for the ortho isomer may necessitate longer lead times or minimum order quantities that impact project planning.

Chemical Purity Procurement Specifications Quality Control

Synthetic Utility: Versatile Intermediate for Heterocyclic and Pharmaceutical Scaffolds

2-((Dimethylamino)methyl)aniline has been employed as a key building block in the synthesis of pharmacologically relevant heterocycles, including 3-methylquinazolin-4-one and various N-aryl amidines [1]. It also serves as a precursor for N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives, which function as bidentate P,N-ligands in transition-metal catalysis . While many anilines can undergo similar transformations, the presence of the ortho-dimethylaminomethyl group provides an internal nucleophilic or basic site that can direct regioselectivity or enable tandem reactions not accessible with simple anilines or non-ortho isomers. This built-in functionality reduces the number of synthetic steps required to access certain heterocyclic cores.

Heterocyclic Synthesis Pharmaceutical Intermediates Organic Synthesis

Optimal Scientific and Industrial Use Cases for 2-((Dimethylamino)methyl)aniline Based on Verified Evidence


Synthesis of Chelated Tetrylenes (Germylenes, Stannylenes, Plumbylenes) for Small-Molecule Activation

2-((Dimethylamino)methyl)aniline is the ligand of choice for preparing N,N′-chelated Group 14 tetrylenes, which are emerging as metal-free catalysts for small-molecule activation (e.g., H₂, NH₃, CO₂) [1]. The ortho-substitution pattern enables formation of stable five-membered metallacycles that stabilize the low-valent Ge(II), Sn(II), and Pb(II) centers. The plumbylene derivative, in particular, is accessible only via the trimethylsilyl-substituted amide variant of this ligand, underscoring the compound's unique suitability for expanding the tetrylene toolbox [1].

Main-Group Metal Complexes as Catalysts for Biodegradable Polymer Synthesis

Researchers developing non-toxic, main-group catalysts for ring-opening polymerization of lactide and ε-caprolactone should consider 2-((dimethylamino)methyl)aniline as a ligand scaffold [2]. Its Mg, Al, and Zn complexes have been explicitly studied for this application, with the chelating amido-amino framework providing the stability and Lewis acidity modulation required for controlled polymerization. While benchmarking against commercial catalysts remains ongoing, the ligand's tunable architecture makes it a valuable platform for academic and industrial polymer chemistry laboratories [2].

Heterocyclic Core Construction for Medicinal Chemistry Programs

In medicinal chemistry settings where 3-methylquinazolin-4-one scaffolds or N-aryl amidine motifs are synthetic targets, 2-((dimethylamino)methyl)aniline offers step-economy advantages by providing an internal nucleophilic amine that participates directly in cyclization or condensation reactions [3]. This built-in functionality can reduce the number of protection/deprotection steps or external reagent additions required when starting from simpler anilines, accelerating library synthesis and lead optimization workflows [3].

Development of P,N-Bidentate Ligands for Transition-Metal Catalysis

The primary aromatic amine of 2-((dimethylamino)methyl)aniline can be selectively functionalized—for example, via reaction with chlorodiphenylphosphine to install a phosphine donor—yielding hybrid P,N-ligands with the ortho-dimethylamino group retained as a secondary coordination site or pendant base . This bifunctional ligand architecture is of interest for cooperative catalysis and for stabilizing unusual metal oxidation states, applications where the ortho arrangement of the two nitrogen donors is structurally essential .

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